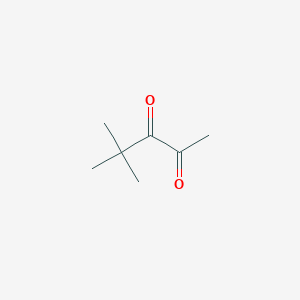
4,4-Dimethylpentane-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethylpentane-2,3-dione is an organic compound with the molecular formula C7H12O2. It is a diketone, meaning it contains two ketone groups. This compound is known for its unique structure, which includes two methyl groups attached to the fourth carbon atom, making it a dimethyl derivative of pentane-2,3-dione.
准备方法
Synthetic Routes and Reaction Conditions
4,4-Dimethylpentane-2,3-dione can be synthesized through various methods. One common method involves the reaction of pentane-2,3-dione with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The reaction mixture is usually subjected to distillation to separate the desired product from by-products and unreacted starting materials .
化学反应分析
Types of Reactions
4,4-Dimethylpentane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4,4-Dimethylpentane-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of other chemicals
作用机制
The mechanism of action of 4,4-Dimethylpentane-2,3-dione involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in coordination chemistry and catalysis. Additionally, the diketone structure allows it to participate in various chemical reactions, influencing metabolic pathways and enzyme activities .
相似化合物的比较
Similar Compounds
3,3-Dimethylpentane-2,4-dione: Another diketone with a similar structure but different positioning of the methyl groups.
Acetylacetone: A simpler diketone with two acetyl groups.
Benzoylacetone: A diketone with a benzoyl group attached to one of the carbon atoms
Uniqueness
4,4-Dimethylpentane-2,3-dione is unique due to the specific positioning of its methyl groups, which influences its reactivity and chemical properties. This structural feature makes it a valuable compound in various chemical reactions and applications .
属性
CAS 编号 |
40898-19-9 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC 名称 |
4,4-dimethylpentane-2,3-dione |
InChI |
InChI=1S/C7H12O2/c1-5(8)6(9)7(2,3)4/h1-4H3 |
InChI 键 |
NHVIQKCLFILTEE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


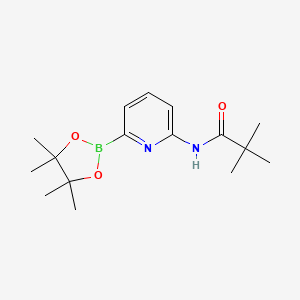

![Benzyl 3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12944700.png)
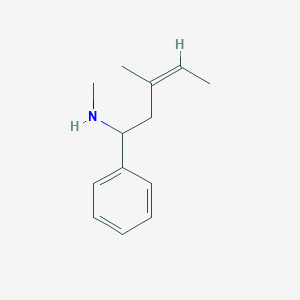
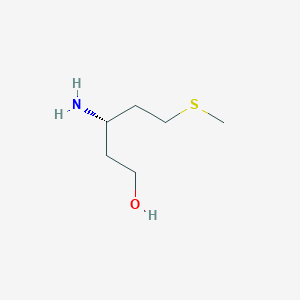
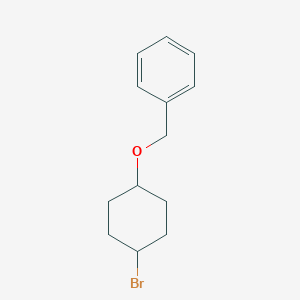
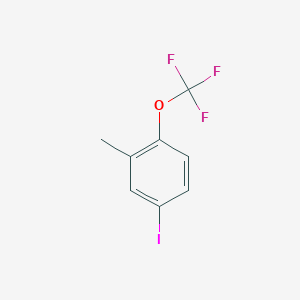

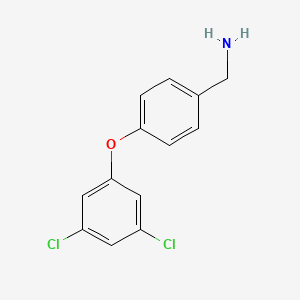

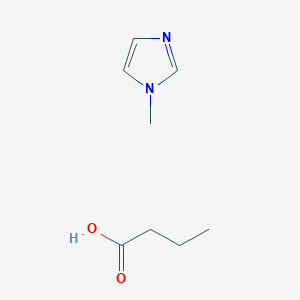
![tert-Butyl (R)-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B12944741.png)
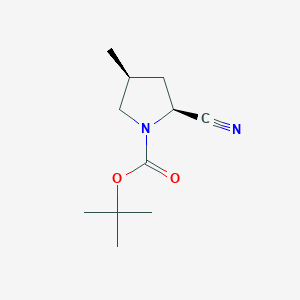
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B12944745.png)
